Axitirome, (R)-

Description

Properties

CAS No. |

156740-75-9 |

|---|---|

Molecular Formula |

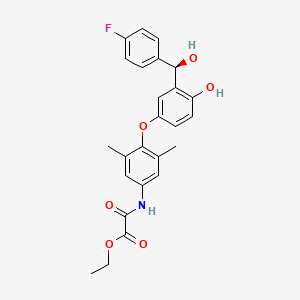

C25H24FNO6 |

Molecular Weight |

453.5 g/mol |

IUPAC Name |

ethyl 2-[4-[3-[(R)-(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |

InChI |

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m1/s1 |

InChI Key |

FUBBWDWIGBTUPQ-JOCHJYFZSA-N |

Isomeric SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)[C@@H](C3=CC=C(C=C3)F)O)C |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Axitirome, ®-, involves several steps. The key synthetic route includes the formation of the core structure through a series of reactions, including esterification and amination. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

Axitirome, ®-, undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential

Axitirome, (R)- has been studied for its role in treating various diseases. Research indicates that it can be utilized in pharmaceutical compositions aimed at addressing conditions such as neurodegenerative diseases and metabolic disorders. The compound's ability to interact with specific biological targets makes it a candidate for drug development.

-

Case Study 1: Thyroid Hormone Receptor Modulation

A study demonstrated that Axitirome, (R)- analogs showed significant activity in thyroid hormone receptor-mediated pathways, suggesting potential applications in treating conditions like X-linked adrenoleukodystrophy and multiple sclerosis . The modifications made to the compound increased its potency and selectivity, indicating a promising therapeutic profile. -

Case Study 2: Cancer Treatment

Another investigation focused on the compound's efficacy in cancer models. Axitirome, (R)- was shown to inhibit tumor growth in vivo, highlighting its potential as an anticancer agent. The study provided detailed pharmacokinetic data and safety profiles, reinforcing the compound's viability for further clinical trials .

Mechanistic Insights

The mechanisms through which Axitirome, (R)- exerts its effects are crucial for understanding its applications. Research has identified several pathways influenced by this compound:

-

Receptor Binding Affinity

Studies have reported that Axitirome, (R)- demonstrates high binding affinity to specific receptors involved in metabolic regulation. This characteristic is essential for its application in metabolic disorders where receptor modulation can lead to improved outcomes. -

Cellular Mechanisms

In vitro assays have illustrated that Axitirome, (R)- can induce cellular responses such as apoptosis in cancer cells and promote neuroprotective effects in neuronal cultures. These findings support its dual role as both a neuroprotective and anticancer agent .

Data Tables

The following table summarizes key findings from various studies on Axitirome, (R)-:

Mechanism of Action

Axitirome, ®-, exerts its effects by selectively binding to thyroid hormone receptor β in the liver. This binding activates the receptor, leading to the regulation of gene expression involved in lipid metabolism. The compound also stimulates the LDL receptor function, promoting the clearance of LDL cholesterol from the bloodstream .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

TRβ-Selective Agonists

Axitirome, (R)- vs. KB-141

- Mechanism and Selectivity: Both compounds are TRβ-selective agonists designed to mimic thyroid hormone activity while minimizing off-target effects on TRα. Axitirome exhibits liver-specific targeting due to its formulation with ANGs, enhancing its therapeutic window . KB-141, another TRβ agonist, lacks such delivery systems, which may contribute to its broader tissue exposure and adverse effects.

- Efficacy: Axitirome reduced cholesterol in rodents and reversed high-fat-diet-induced obesity in mice by upregulating hepatic metabolic genes .

- Clinical Development : Both drugs were discontinued in clinical trials due to safety concerns, highlighting the difficulty in balancing TRβ selectivity and tolerability .

Table 1: Key Preclinical and Clinical Data

Broader Thyromimetic Compounds

This dual functionality—acting as a TRβ agonist and a metabolite with kinase-inhibitory properties—distinguishes Axitirome from purely thyromimetic compounds.

Comparison with Non-Selective Thyromimetics

Non-selective thyromimetics (e.g., T3 hormone) activate both TRα and TRβ, leading to adverse effects like tachycardia and muscle wasting. Axitirome’s liver specificity reduces these risks, though systemic side effects persist in clinical settings .

Critical Evaluation of Research Findings

- Advantages of Axitirome: Liver-targeted delivery via ANGs minimizes systemic thyroid hormone disruption .

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.